2,6-Dimethylpyridine

Catalog No.
S572944
CAS No.
108-48-5
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylpyridine

CAS Number

108-48-5

Product Name

2,6-Dimethylpyridine

IUPAC Name

2,6-dimethylpyridine

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3

InChI Key

OISVCGZHLKNMSJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C

solubility

300 mg/mL at 34 °C
Slightly soluble in ethanol; soluble in ethyl ether and acetone
Sol in water (% wt/wt): 27.2% @ 45.3 °C; 18.1% @ 48.1 °C; 12.1% @ 57.5 °C; 9.5% @ 74.5 °C; miscible with dimethylformamide and tetrahydrofuran
In water, 3.00X10+5 mg/l @ 34 °C
Soluble in water; Slightly soluble in fat
Soluble (in ethanol)

Synonyms

2,6-Dimethylpyridine; NSC 2155; α,α’-Dimethylpyridine; α,α’-Lutidine;

Canonical SMILES

CC1=NC(=CC=C1)C

The exact mass of the compound 2,6-Dimethylpyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 300 mg/ml at 34 °cslightly soluble in ethanol; soluble in ethyl ether and acetonesol in water (% wt/wt): 27.2% @ 45.3 °c; 18.1% @ 48.1 °c; 12.1% @ 57.5 °c; 9.5% @ 74.5 °c; miscible with dimethylformamide and tetrahydrofuranin water, 3.00x10+5 mg/l @ 34 °c300 mg/ml at 34 °csoluble in water; slightly soluble in fatsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2155. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of methylpyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,6-Dimethylpyridine (CAS: 108-48-5), commonly known as 2,6-lutidine, is a sterically hindered heterocyclic amine heavily utilized in organic synthesis and process chemistry. With a conjugate acid pKa of approximately 6.6 to 6.7, it is a stronger base than unsubstituted pyridine but exhibits profoundly lower nucleophilicity due to the steric bulk of the two adjacent methyl groups [1]. For industrial and laboratory buyers, 2,6-lutidine is primarily procured as a specialized proton scavenger. It is deployed in highly electrophilic environments—such as silylation with silyl triflates, triflation reactions, and sensitive amide couplings—where standard unhindered or highly basic amines would either consume the active reagent or degrade the substrate [2].

Attempting to substitute 2,6-lutidine with cheaper, more common bases frequently results in process failure. Unhindered bases like pyridine act as potent nucleophiles, rapidly attacking highly reactive electrophiles such as triflic anhydride (Tf2O) or tert-butyldimethylsilyl triflate (TBS-OTf) to form stable, dead-end N-acyl or N-silyl pyridinium salts [1]. This consumes expensive reagents and drastically lowers target yields. Conversely, substituting with stronger hindered bases like N,N-diisopropylethylamine (DIPEA, pKa ~10.1) introduces excessive basicity, which can trigger unwanted side reactions such as Michael-type cyclizations in sensitive dienes or oxazolone-mediated racemization in chiral pharmaceutical intermediates [2].

Steric Suppression of Nucleophilic Alkylation

The fundamental value of 2,6-lutidine lies in its ability to act as a base without acting as a nucleophile. Kinetic studies demonstrate that despite being approximately 40 times stronger as a base than pyridine (pKa 6.77 vs 5.17), 2,6-lutidine reacts with methyl iodide 18.6 times slower [1]. This massive reduction in alkylation rate confirms that the ortho-methyl groups effectively shield the nitrogen lone pair from attacking bulky electrophiles.

Evidence DimensionRelative rate of quaternization with methyl iodide
Target Compound Data2,6-Lutidine (pKa 6.77): Reacts 18.6x slower than pyridine
Comparator Or BaselinePyridine (pKa 5.17): Baseline reaction rate
Quantified Difference18.6-fold reduction in nucleophilic attack rate despite a ~40-fold increase in basicity
ConditionsReaction with methyl iodide in standard solvent

Proves to process chemists that 2,6-lutidine can be safely used as a proton scavenger in the presence of strong alkylating agents without competing for the electrophile.

Yield Preservation in Highly Electrophilic Silylation

In the synthesis of complex intermediates requiring tert-butyldimethylsilyl (TBS) protection, the choice of base dictates the reaction pathway. During the silylation of a highly sensitive 5-amino-5-carboxycyclopentadiene derivative with TBS-OTf, the use of 2,6-lutidine cleanly generated the desired acyclic silyl ether. In stark contrast, substituting 2,6-lutidine with Hunig's base (DIPEA) completely diverted the reaction, resulting exclusively in an undesired bicyclic product via a base-catalyzed Michael-type cyclization [1].

Evidence DimensionProduct distribution and yield in TBS-OTf silylation
Target Compound Data2,6-Lutidine: Yields desired acyclic silyl ether
Comparator Or BaselineDIPEA (Hunig's base): Yields 100% undesired bicyclic byproduct
Quantified DifferenceComplete diversion of the reaction pathway from desired protection to undesired cyclization when substituting 2,6-lutidine with DIPEA
Conditions2 equivalents TBS-OTf at room temperature

Highlights that for highly sensitive substrates, the specific pKa and steric profile of 2,6-lutidine prevents base-induced degradation that occurs with stronger aliphatic amines.

Reagent Preservation in Continuous-Flow Triflation

Highly electrophilic reagents like triflic anhydride (Tf2O) are prone to parasitic consumption by nucleophilic bases. In a continuous-flow reactor setup, the use of unhindered pyridine or aliphatic triethylamine (TEA) resulted in the rapid formation of N-sulfonyl/N-triflyl derivatives, leading to reagent depletion and reactor clogging. Conversely, the bulky 2,6-dimethylpyridine exhibited no such side reactions, enabling nearly full conversion (90% yield) of the target substrate[1].

Evidence DimensionSubstrate conversion and reagent compatibility with Tf2O
Target Compound Data2,6-Dimethylpyridine: 90% conversion, no reagent depletion
Comparator Or BaselinePyridine and TEA: Rapid formation of N-sulfonyl derivatives, reactor clogging
Quantified Difference2,6-Lutidine enables >90% conversion whereas pyridine/TEA cause process failure via reagent consumption
ConditionsContinuous-flow microreactor at 25 °C with Tf2O

Demonstrates that 2,6-lutidine is essential for continuous-flow manufacturing involving highly reactive electrophiles, directly impacting process uptime and API yield.

Racemization Control in Large-Scale Amidation

Maintaining chiral integrity during large-scale amide coupling is a major procurement priority. Strong bases like DBU (pKa 11.5) or DIPEA (pKa 10.1) can promote oxazolone formation, leading to severe racemization of acetyl-protected amino acids. 2,6-Lutidine provides a milder basic environment (pKa 6.6) that is sufficient to drive the coupling reaction while significantly minimizing the risk of racemization compared to its stronger, more basic counterparts [1].

Evidence DimensionRisk of oxazolone-mediated racemization
Target Compound Data2,6-Lutidine (pKa 6.6): Mild basicity, low racemization risk
Comparator Or BaselineDBU (pKa 11.5) and DIPEA (pKa 10.1): High basicity, high racemization risk
Quantified Difference~5 pKa unit reduction in basicity, directly correlating to suppressed oxazolone-mediated chiral degradation
ConditionsLarge-scale API amide coupling

Provides a compelling quality-control justification for procuring 2,6-lutidine over cheaper bulk amines in the synthesis of chiral pharmaceuticals.

Silyl Ether Protection of Hindered Alcohols

Where this compound is the right choice: 2,6-Lutidine is the industry standard base for protecting sensitive or hindered alcohols using highly reactive silyl triflates (TBS-OTf, TIPS-OTf). Its steric bulk prevents the base from attacking the silicon center, ensuring high yields and preventing catalyst deactivation [1].

Continuous-Flow Electrophilic Activation

Where this compound is the right choice: In microreactor setups utilizing triflic anhydride (Tf2O) or similar hyper-electrophiles, 2,6-lutidine prevents the formation of insoluble N-acyl/N-sulfonyl salts that plague unhindered bases like pyridine, ensuring uninterrupted continuous processing [2].

Chiral Amide Bond Formation

Where this compound is the right choice: For the large-scale synthesis of chiral peptides and APIs, 2,6-lutidine serves as a mild proton scavenger that drives the coupling reaction without triggering the oxazolone-mediated racemization commonly caused by stronger bases like DIPEA or DBU [3].

Physical Description

Lutidine appears as a colorless liquid with a peppermint odor. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals.
Liquid
Colourless oily liquid; Diffusive minty aroma, nutty, coffee-like

Color/Form

Oily liq

XLogP3

1.7

Boiling Point

144.1 °C
144 °C @ 760 mm Hg

Vapor Density

3.70 (Air= 1)

Density

d20 0.92
0.9252 @ 20 °C/4 °C
0.917-0.923

LogP

1.68 (LogP)
1.68
log Kow = 1.68

Odor

Odor of pyridine plus peppermint

Melting Point

-6.1 °C
Mp -6 °
-5.8 °C
-6°C

UNII

15FQ5D0T3P

GHS Hazard Statements

Aggregated GHS information provided by 490 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.65 mmHg
5.65 mm Hg @ 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

108-48-5

Associated Chemicals

2,3-Lutidine;583-61-9
2,4-Lutidine;108-47-4
2,5-Lutidine;589-93-5
3,4-Lutidine;583-58-4
3,5-Lutidine;591-22-0

Wikipedia

2,6-lutidine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Isolated from basic fraction of coal tar: Heap et al, J Am Chem Soc 43: 1936 (1921); from bone oil fraction: Ladenburg, Roth, Ber 18: 51 (1885). Synthesis from ethyl acetoacetate, formaldehyde and ammonia: Singer, McElvain, Org Synth Coll Vol 2, 214 (1943).

General Manufacturing Information

Pyridine, 2,6-dimethyl-: ACTIVE

Analytic Laboratory Methods

COULSON EA & HALES JL; ANALYST 78: 114 (1953). ...PYRIDINE DERIVATIVES...CAN EASILY BE MEASURED BY ULTRAVIOLET ABSORPTION METHODS. INFRARED SPECTROSCOPY HAS BEEN USED FOR DETERMINATION OF...METHYL PYRIDINES. /PYRIDINE DERIVATIVES/

Dates

Last modified: 08-15-2023

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